C10H10BrNO3S
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Overview
Description
This compound is a brominated derivative of proline, an amino acid, and contains a thiophene ring, which is a sulfur-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Bromo-2-thienyl)carbonyl]proline typically involves the bromination of a thiophene derivative followed by coupling with proline. One common method involves the use of N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) to brominate the thiophene ring . The brominated thiophene is then reacted with proline under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The bromination step is crucial and requires careful control of temperature and reagent concentration to avoid over-bromination.
Chemical Reactions Analysis
Types of Reactions
1-[(3-Bromo-2-thienyl)carbonyl]proline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination of the thiophene ring.
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
Substituted Thiophenes: Formed through substitution reactions.
Sulfoxides and Sulfones: Formed through oxidation reactions.
Dihydrothiophenes: Formed through reduction reactions.
Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.
Scientific Research Applications
1-[(3-Bromo-2-thienyl)carbonyl]proline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Studied for its potential interactions with biological macromolecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-[(3-Bromo-2-thienyl)carbonyl]proline involves its interaction with specific molecular targets. The bromine atom and the thiophene ring play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-[(2-Thienyl)carbonyl]proline: Lacks the bromine atom, leading to different reactivity and properties.
1-[(3-Chloro-2-thienyl)carbonyl]proline: Contains a chlorine atom instead of bromine, resulting in different chemical behavior.
1-[(3-Methyl-2-thienyl)carbonyl]proline: Contains a methyl group instead of bromine, affecting its steric and electronic properties.
Uniqueness
1-[(3-Bromo-2-thienyl)carbonyl]proline is unique due to the presence of the bromine atom, which enhances its reactivity and potential for further functionalization. The combination of the thiophene ring and the proline moiety also provides a versatile scaffold for various applications.
Properties
IUPAC Name |
(4R)-2-(5-bromo-2-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO3S/c11-5-1-2-8(13)6(3-5)9-12-7(4-16-9)10(14)15/h1-3,7,9,12-13H,4H2,(H,14,15)/t7-,9?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWRRCPQGGUVNQC-JAVCKPHESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(S1)C2=C(C=CC(=C2)Br)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NC(S1)C2=C(C=CC(=C2)Br)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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